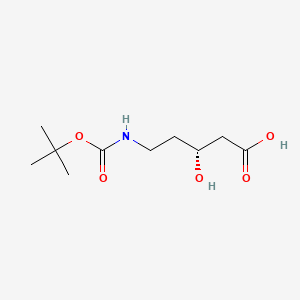

(r)-5-n-boc-amino-3-hydroxyl-pentanioc acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-5-4-7(12)6-8(13)14/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZWCUURDLLIRJ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654098 | |

| Record name | (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217830-91-5 | |

| Record name | (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(r)-5-n-boc-amino-3-hydroxyl-pentanoic acid chemical properties

An In-depth Technical Guide to (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid: Properties, Synthesis, and Applications

Introduction

(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a valuable chiral building block in the field of organic and medicinal chemistry. Its structure, featuring a hydroxyl group at the β-position to the carboxylic acid and a Boc-protected amine at the γ-position, provides a unique combination of functionalities. This trifunctional nature, coupled with its defined stereochemistry at the C3 position, makes it a sought-after intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid are fundamental to its handling, reactivity, and application in synthesis. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₉NO₅ | [1] |

| Molecular Weight | 233.26 g/mol | [1] |

| CAS Number | 1217830-91-5 | [1] |

| Appearance | Expected to be a white to off-white solid | Based on similar N-Boc protected amino acids. |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water and nonpolar solvents. | Inferred from its functional groups. |

| Melting Point | Not reported. Expected to be in the range of 80-120 °C. | By analogy to similar compounds. |

| Optical Rotation | Specific rotation has not been published. The (R)-configuration indicates it will be optically active. | The stereocenter at C3 confers chirality. |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5. | Typical for a carboxylic acid. |

Synthesis and Purification

The asymmetric synthesis of chiral β-hydroxy carboxylic acids is a well-established field in organic chemistry. A plausible and efficient route to prepare (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid involves a stereoselective aldol reaction.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for the synthesis of similar chiral β-hydroxy acids.

Step 1: Preparation of the N-Acyl Oxazolidinone

-

To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise.

-

After stirring for 30 minutes, add N-Boc-β-alanyl chloride (prepared from N-Boc-β-alanine and oxalyl chloride) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Aldol Reaction

-

Dissolve the N-acyl oxazolidinone in anhydrous dichloromethane and cool to -78 °C.

-

Add titanium tetrachloride dropwise, followed by the dropwise addition of diisopropylethylamine.

-

After stirring for 1 hour, add freshly distilled acetaldehyde dropwise.

-

Stir the reaction at -78 °C for 4 hours, then allow it to warm to 0 °C over 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomers are separated by column chromatography.

Step 3: Hydrolysis and Removal of the Chiral Auxiliary

-

Dissolve the desired diastereomer in a mixture of THF and water (3:1) and cool to 0 °C.

-

Add a pre-mixed solution of lithium hydroxide and 30% hydrogen peroxide dropwise.

-

Stir the reaction at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Remove the THF under reduced pressure and wash the aqueous layer with dichloromethane to remove the chiral auxiliary.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid.

Purification: The final product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected spectral data for (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid.

¹H NMR (Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | d | 3H | -CH(OH)CH₃ |

| 1.44 | s | 9H | -C(CH₃ )₃ |

| ~1.8 | m | 2H | -NHCH₂ CH₂- |

| ~2.4 | d | 2H | -CH(OH)CH₂ COOH |

| ~3.2 | m | 2H | -NHCH₂ CH₂- |

| ~4.0 | m | 1H | -CH (OH)- |

| ~5.0 | br s | 1H | -NH - |

| 10-12 | br s | 1H | -COOH |

¹³C NMR (Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~22 | -CH(OH)C H₃ |

| 28.3 | -C(C H₃)₃ |

| ~38 | -NHC H₂CH₂- |

| ~42 | -CH(OH)C H₂COOH |

| ~68 | -C H(OH)- |

| 79.5 | -C (CH₃)₃ |

| 156 | -NHC (=O)O- |

| ~173 | -C OOH |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3300 (broad) | O-H stretch (hydroxyl and carboxylic acid) |

| 3350 (sharp) | N-H stretch (amide) |

| 2975-2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid and carbamate) |

| ~1520 | N-H bend (amide II) |

| ~1160 | C-O stretch (carbamate) |

Mass Spectrometry

-

ESI-MS (-ve mode): [M-H]⁻ at m/z 232.12

-

ESI-MS (+ve mode): [M+Na]⁺ at m/z 256.12

Reactivity and Stability

The chemical behavior of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is dictated by its three functional groups.

Caption: Reactivity map of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid.

-

Carboxylic Acid: This group can undergo standard transformations such as esterification and amide bond formation. The latter is particularly relevant for its incorporation into peptide chains or for derivatization.

-

Hydroxyl Group: The secondary alcohol can be acylated, alkylated, or oxidized to the corresponding ketone. Its presence allows for the introduction of further diversity into the molecular scaffold.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is stable to a wide range of nucleophilic and basic conditions, making it orthogonal to many common transformations. It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the primary amine.

Applications in Drug Development

As a chiral building block, (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is of significant interest in medicinal chemistry. Its structural motifs are found in a variety of biologically active molecules.

-

Peptidomimetics: The γ-amino acid backbone can be incorporated into peptide sequences to create peptidomimetics with improved metabolic stability and conformational constraint. The hydroxyl group can be used to mimic the side chain of serine or threonine or to introduce a new point of interaction with a biological target.

-

Inhibitors of Proteases and Other Enzymes: The β-hydroxy acid moiety is a key feature in many enzyme inhibitors, including statins (HMG-CoA reductase inhibitors). This building block can be used to synthesize analogues of natural substrates or to design novel inhibitors.

-

Complex Molecule Synthesis: The defined stereochemistry and multiple functional groups make it an ideal starting material for the synthesis of complex natural products and their analogues.

While specific examples of marketed drugs containing this exact building block are not readily found in public literature, its structural class is prevalent in many developmental candidates. For instance, related β-hydroxy-γ-amino acids are key components in the synthesis of certain antiviral and anticancer agents.

Safety and Handling

As with any laboratory chemical, (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

A specific Safety Data Sheet (SDS) should be consulted before use, which will be available from the supplier.

References

Sources

(r)-5-n-boc-amino-3-hydroxyl-pentanoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Chiral Building Block

(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a valuable chiral building block in modern synthetic chemistry, particularly in the development of pharmaceuticals. Its structure incorporates three key features that necessitate a multi-faceted analytical approach for unambiguous confirmation: a stereocenter at the C3 position (the R-configuration), a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and a terminal carboxylic acid. The precise spatial arrangement of the hydroxyl group and the integrity of the labile Boc protecting group are critical for its utility in stereospecific synthesis.

This guide provides a comprehensive framework for the complete structure elucidation of this molecule. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. The narrative follows a logical workflow, demonstrating how data from orthogonal analytical techniques are integrated to build an unshakeable, self-validating structural proof.

Part 1: Molecular Mass and Compositional Analysis via Mass Spectrometry

Expertise & Rationale: Mass Spectrometry (MS) is the foundational first step, providing definitive confirmation of the molecular weight and offering clues to the molecule's composition through fragmentation analysis. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes premature fragmentation and maximizes the abundance of the molecular ion. We will operate in positive ion mode to protonate the molecule, typically at the carbamate or carboxylic acid oxygen.

The expected molecular formula is C₁₀H₁₉NO₅, with a monoisotopic mass of 233.1263 g/mol .[1][2]

Key Fragmentation Pathways

The Boc group is notoriously labile under MS conditions and provides a highly diagnostic fragmentation pattern.[3][4] The primary fragmentations we anticipate are:

-

Loss of the Boc group: A neutral loss of 100.0528 Da (C₅H₈O₂) results in a prominent ion.[5]

-

Formation of the tert-butyl cation: Cleavage of the C-O bond in the Boc group yields a characteristic m/z 57 peak.[4][5]

-

Loss of isobutylene: A McLafferty-type rearrangement can lead to the loss of isobutylene (56.0626 Da), leaving a carbamic acid which can then decarboxylate.[3]

Data Summary: Expected Mass Spectrometry Peaks

| m/z (calculated) | Ion Identity | Significance |

| 234.1336 | [M+H]⁺ | Molecular Ion (Protonated) |

| 256.1155 | [M+Na]⁺ | Molecular Ion (Sodium Adduct) |

| 178.0812 | [M+H - C₄H₈]⁺ | Loss of isobutylene |

| 134.0757 | [M+H - C₅H₈O₂]⁺ | Loss of the Boc group |

| 57.0704 | [C₄H₉]⁺ | tert-butyl cation |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize an ESI-Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy.

-

Acquisition Mode: Acquire the mass spectrum in positive ion mode.

-

Analysis: Identify the protonated molecular ion [M+H]⁺ and sodium adduct [M+Na]⁺ to confirm the molecular weight. Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and confirm the presence of the characteristic daughter ions listed in the table above.

Caption: Expected COSY correlations for the backbone protons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

1D Spectra Acquisition: Acquire standard ¹H and proton-decoupled ¹³C{¹H} spectra.

-

2D Spectra Acquisition: Acquire standard gradient-selected COSY and HSQC experiments.

-

Data Processing & Analysis: Process the spectra using appropriate software. Integrate the ¹H spectrum, assign peaks based on chemical shift and multiplicity, and use the 2D spectra to confirm all assignments and establish the complete covalent structure.

Part 3: Stereochemical Integrity via Chiral Chromatography

Expertise & Rationale: While NMR and MS confirm the constitution, they do not, under standard conditions, differentiate between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for confirming the enantiomeric purity of the molecule. The principle relies on the differential interaction of the R and S enantiomers with a chiral stationary phase (CSP), leading to different retention times. [6][7] For a molecule containing a carboxylic acid, a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is often an excellent starting point. [8]

Experimental Protocol: Chiral HPLC

-

Column Selection: Chiralpak AD-H or Chiralcel OD-H column.

-

Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol). Crucially, a small percentage (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) must be added to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring good peak shape. [6]3. Instrumentation: A standard HPLC system with a UV detector (detection at ~210 nm, where the carbamate absorbs).

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

-

Analysis:

-

Inject the (R)-enantiomer sample. A single peak should be observed, confirming its enantiomeric purity.

-

If available, inject a racemic or (S)-enantiomer standard to confirm the retention time of the other enantiomer and validate the method's separating power. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

-

Caption: Workflow for confirming enantiomeric purity via chiral HPLC.

Conclusion: A Synthesis of Evidence

The unambiguous structure elucidation of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is achieved not by a single technique, but by the logical integration of orthogonal data sets. High-resolution mass spectrometry confirms the elemental composition and the presence of the key Boc functional group. A full suite of 1D and 2D NMR experiments meticulously maps the molecular backbone and confirms the relative placement of all functional groups. Finally, chiral HPLC provides the definitive proof of stereochemical configuration and enantiomeric purity. This self-validating workflow ensures the highest degree of confidence in the structure, a critical requirement for its application in pharmaceutical development and other high-stakes scientific endeavors.

References

-

Differentiation of Chiral Compounds Using NMR Spectroscopy | Request PDF . Available from: [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS | Journal of the American Society for Mass Spectrometry . Available from: [Link]

-

Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs . Available from: [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate . Available from: [Link]

-

Dual protection of amino functions involving Boc - RSC Advances - The Royal Society of Chemistry . Available from: [Link]

-

STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide . Available from: [Link]

-

Identification and structure elucidation by NMR spectroscopy - ResearchGate . Available from: [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences . Available from: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International . Available from: [Link]

-

Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI . Available from: [Link]

-

CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article . Available from: [Link]

-

Chiral HPLC separation: strategy and approaches - Chiralpedia . Available from: [Link]

Sources

- 1. (R)-5-N-BOC-AMINO-3-HYDROXYL-PENTANIOC ACID | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acdlabs.com [acdlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to (R)-5-N-Boc-Amino-3-Hydroxyl-Pentanoic Acid (CAS: 1217830-91-5): Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a chiral, non-proteinogenic amino acid derivative of significant interest to the pharmaceutical and biotechnology sectors. Its unique trifunctional structure, featuring a tert-butyloxycarbonyl (Boc) protected amine, a stereodefined secondary alcohol, and a terminal carboxylic acid, makes it a highly versatile building block. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust and logical synthetic strategy, details comprehensive methods for analytical characterization, and explores its applications as a key intermediate in the synthesis of complex peptides and as an advanced linker in targeted therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's potential in their discovery pipelines.

Introduction and Strategic Significance

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that offer precise three-dimensional arrangements and multiple points for chemical diversification is paramount. (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid, CAS 1217830-91-5, emerges as a valuable synthetic intermediate precisely because it meets these criteria.[1][2]

The strategic importance of this molecule can be attributed to its three key functional components:

-

The N-Boc Group: The tert-butyloxycarbonyl protecting group provides a stable, acid-labile handle on the primary amine. This is a cornerstone of modern peptide synthesis and multi-step organic synthesis, allowing for the selective unmasking of the amine for subsequent coupling reactions under controlled conditions.

-

The (R)-Hydroxyl Group: The chiral hydroxyl group at the C-3 position introduces a fixed stereocenter, which is critical for designing molecules that interact specifically with chiral biological targets such as enzymes and receptors. This functional group also serves as an additional point for modification, enabling the attachment of payloads, imaging agents, or other pharmacophores.

-

The Carboxylic Acid: This terminal acid provides a classical handle for amide bond formation, esterification, or reduction, serving as the primary attachment point for incorporation into peptide chains or for conjugation to other molecular fragments.

The combination of these features in a single, relatively small molecule makes it an ideal building block for creating complex structures with precise control over stereochemistry and functionality.

Physicochemical Properties

A summary of the key physicochemical properties for (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is presented below. This data is essential for reaction planning, analytical method development, and regulatory documentation.

| Property | Value | Reference(s) |

| CAS Number | 1217830-91-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₉NO₅ | [1][3][4] |

| Molecular Weight | 233.26 g/mol | [1][2][3] |

| IUPAC Name | (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid | [1] |

| Synonyms | (R)-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid | [1] |

| InChI Key | VHZWCUURDLLIRJ-SSDOTTSWSA-N | [1] |

Synthesis and Purification Strategy

While multiple synthetic routes can be envisioned, an efficient and highly stereoselective pathway is crucial for producing high-purity material suitable for pharmaceutical applications. A robust strategy involves the asymmetric reduction of a β-keto ester, followed by saponification. This approach is favored because asymmetric hydrogenation technologies are well-established, scalable, and capable of delivering exceptionally high enantiomeric excess.

Sources

An In-depth Technical Guide to the Physical Properties of (3R)-5-Boc-amino-3-hydroxypentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-5-Boc-amino-3-hydroxypentanoic acid, a chiral building block with significant potential in pharmaceutical synthesis, belongs to the class of β-hydroxy γ-amino acids. Its structure, featuring a hydroxyl group and a Boc-protected amine, offers versatile handles for the synthesis of complex molecules, including peptide analogues and enzyme inhibitors. A thorough understanding of its physical properties is paramount for its effective application in drug discovery and development, influencing everything from reaction kinetics to formulation strategies. This guide provides a detailed examination of the key physical characteristics of this compound, the experimental methodologies for their determination, and the scientific rationale behind these analytical choices.

Core Molecular Attributes

A foundational understanding of (3R)-5-Boc-amino-3-hydroxypentanoic acid begins with its fundamental molecular properties.

| Property | Value | Source |

| CAS Number | 1217830-91-5 | [1][2][3] |

| Molecular Formula | C10H19NO5 | [2] |

| Molecular Weight | 233.26 g/mol | [2][3] |

| IUPAC Name | (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid | [2] |

Physicochemical Properties: A Deeper Dive

The physical state, solubility, and chiroptical behavior of a molecule are critical parameters in its journey from a laboratory curiosity to a potential therapeutic agent. While specific experimental data for (3R)-5-Boc-amino-3-hydroxypentanoic acid is not widely published, we can infer its likely properties based on its structure and the behavior of similar compounds.

Melting Point

The melting point of a solid crystalline compound is a robust indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad range often suggests the presence of impurities. For Boc-protected amino acids, which are often crystalline solids, the melting point is a critical quality control parameter.

Expected Properties: Based on structurally similar compounds, (3R)-5-Boc-amino-3-hydroxypentanoic acid is expected to be a white to off-white solid with a distinct melting point.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point range of a solid organic compound.

Rationale: The capillary method is a widely accepted, simple, and cost-effective technique for determining the melting point. It relies on the visual observation of the phase transition from solid to liquid as a function of temperature.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

-

Apparatus Setup:

-

Place the capillary tube into the heating block of a melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.

-

Record the temperature at which the first liquid droplet is observed (T1).

-

Continue heating at the same rate and record the temperature at which the last solid crystal melts (T2).

-

The melting range is reported as T1 - T2.

-

Solubility

Solubility is a critical factor in drug development, influencing bioavailability, formulation, and purification strategies. The presence of a carboxylic acid, a hydroxyl group, and a Boc-protected amine in (3R)-5-Boc-amino-3-hydroxypentanoic acid suggests a nuanced solubility profile.

Expected Solubility Profile:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid and hydroxyl groups are expected to form hydrogen bonds with protic solvents, leading to moderate to good solubility. The Boc group, being somewhat lipophilic, may limit aqueous solubility to some extent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated due to the polar nature of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant polarity imparted by the hydroxyl and carboxylic acid functionalities.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Rationale: This method ensures that the solution is truly saturated with the solute at a given temperature, providing a reliable measure of its intrinsic solubility.

Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials containing different solvents of interest.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A mechanical shaker or rotator is used for this purpose.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete removal of solids.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Optical Rotation

As a chiral molecule, (3R)-5-Boc-amino-3-hydroxypentanoic acid will rotate the plane of polarized light. The specific rotation is a characteristic physical constant that confirms the enantiomeric purity of the compound.

Expected Optical Rotation: The "(3R)" designation indicates a specific stereochemistry at the hydroxyl-bearing carbon. This will result in a specific, measurable optical rotation. The sign (+ or -) and magnitude of the rotation are unique to this enantiomer under defined conditions (solvent, concentration, temperature, and wavelength).

Experimental Protocol: Specific Optical Rotation Measurement

This protocol describes the determination of the specific rotation of a chiral compound using a polarimeter.

Rationale: Polarimetry is a non-destructive technique that provides essential information about the stereochemistry of a molecule. The specific rotation is a standardized value that allows for comparison across different laboratories.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the compound and dissolve it in a specific volume of a suitable solvent (e.g., methanol, ethanol, or chloroform) to achieve a known concentration (c, in g/mL).

-

Ensure the solution is homogeneous and free of any undissolved particles.

-

-

Instrument Setup:

-

Calibrate the polarimeter using a blank (the pure solvent).

-

Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present in the light path.

-

-

Measurement:

-

Place the sample cell in the polarimeter.

-

Measure the observed angle of rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

-

Calculation:

-

Calculate the specific rotation [α] using the following formula: [α]Tλ = α / (l × c)

-

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Boc Group: A characteristic singlet integrating to 9 protons around 1.4 ppm.

-

Alkyl Chain Protons: A series of multiplets corresponding to the protons on the pentanoic acid backbone. The diastereotopic nature of the protons adjacent to the chiral center will likely result in complex splitting patterns.

-

Hydroxyl and Carboxylic Acid Protons: Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (Carboxylic Acid): A peak in the range of 170-180 ppm.

-

Carbonyl Carbon (Boc Group): A peak around 155-156 ppm.

-

Quaternary Carbon (Boc Group): A peak around 80 ppm.

-

Methyl Carbons (Boc Group): A peak around 28 ppm.

-

Pentanoic Acid Backbone Carbons: Peaks in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

O-H Stretch (Alcohol): A broad band around 3300-3500 cm⁻¹.

-

C-H Stretch (Alkyl): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710 cm⁻¹.

-

C=O Stretch (Boc Carbamate): A strong, sharp peak around 1690 cm⁻¹.

-

N-H Bend (Amine): A band around 1520 cm⁻¹.

-

C-O Stretch: Bands in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak: In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 234.13. Other adducts, such as [M+Na]⁺, may also be observed.

-

Fragmentation: A characteristic loss of the Boc group (100 Da) or isobutylene (56 Da) is a common fragmentation pathway for Boc-protected compounds.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comprehensive physical characterization of (3R)-5-Boc-amino-3-hydroxypentanoic acid.

Caption: Workflow for the physical characterization of (3R)-5-Boc-amino-3-hydroxypentanoic acid.

Conclusion

A comprehensive understanding of the physical properties of (3R)-5-Boc-amino-3-hydroxypentanoic acid is essential for its successful application in the synthesis of novel pharmaceutical agents. While specific experimental data for this compound remains limited in publicly accessible literature, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols for determining melting point, solubility, and optical rotation, and by utilizing spectroscopic methods for structural elucidation, researchers can confidently assess the quality and suitability of this valuable chiral building block for their drug discovery and development endeavors.

References

-

AA Blocks. Building Blocks – AA BLOCKS. [Link]

-

Myers, A. G., et al. (2005). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. J. Am. Chem. Soc., 127(41), 14275–14280. [Link]

Sources

An In-depth Technical Guide to the Solubility of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a chiral building block of significant interest in the pharmaceutical industry. Its structural features, including a hydroxyl group, a carboxylic acid, and a Boc-protected amine, make it a valuable intermediate in the synthesis of complex molecules, notably as a key side chain for Rosuvastatin.[1][2][3] The solubility of this compound is a critical physicochemical parameter that dictates its handling, reactivity, and formulation feasibility. This guide provides a comprehensive overview of the factors influencing the solubility of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid, methods for its determination, and practical considerations for its use in drug development.

Chemical Profile

| Property | Value | Source |

| Chemical Name | (R)-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid | [4] |

| CAS Number | 1217830-91-5 | [4] |

| Molecular Formula | C10H19NO5 | [4] |

| Molecular Weight | 233.26 g/mol | [4] |

The presence of both acidic (carboxylic acid) and basic (Boc-protected amine) functional groups, along with a hydroxyl group, suggests a nuanced solubility profile that is highly dependent on the surrounding chemical environment. The bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group also plays a significant role in its solubility characteristics, generally decreasing aqueous solubility while enhancing solubility in organic solvents.[]

Factors Influencing Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6] Several factors can be manipulated to modulate the solubility of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid.

Impact of pH

The ionization state of the carboxylic acid and the Boc-protected amine is highly dependent on the pH of the aqueous medium.

-

Acidic Conditions (Low pH): The carboxylic acid group will be protonated and neutral, while the Boc-protected amine remains neutral. This form is expected to have lower aqueous solubility.

-

Neutral Conditions (pH ~7): The carboxylic acid will be deprotonated (carboxylate), introducing a negative charge and increasing polarity, which should enhance aqueous solubility.

-

Basic Conditions (High pH): The carboxylic acid will remain deprotonated. The Boc-protecting group is stable under basic conditions, so the amine will remain protected and neutral.[] The compound will exist as an anion, promoting aqueous solubility.

The formation of an ionic species by treating an acidic functional group with a base can significantly increase its solubility in an aqueous environment due to the increased polarity of the deprotonated form.

Solvent Polarity

The solubility of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid in various organic solvents is a crucial consideration for its use in synthesis. Due to the hydrophobic Boc group, Boc-protected amino acids generally exhibit good solubility in many organic solvents.

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl and carboxylic acid groups can form hydrogen bonds with these solvents, leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good at solvating polar molecules and are expected to be effective for this compound.[7]

-

Ethers (e.g., THF, Diethyl ether): Moderate solubility is expected, influenced by the polarity of the ether.

-

Chlorinated Solvents (e.g., Dichloromethane): Boc-protected amino acids are often soluble in dichloromethane.[8]

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the significant polarity of the molecule.

Influence of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[9][10] This is because the dissolution process is often endothermic, and applying heat (energy) to the system favors the dissolution process by overcoming the intermolecular forces in the solid state.[10] However, the exact temperature dependence must be determined experimentally.

Experimental Determination of Solubility

Understanding the distinction between kinetic and thermodynamic solubility is crucial for accurate and meaningful measurements in drug development.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent under specific conditions (temperature, pressure) where the solid and solution phases are in equilibrium.[11][12] It is the most reliable measure for preformulation studies.

-

Kinetic Solubility: This is the concentration at which a compound, initially dissolved in a co-solvent (like DMSO), precipitates when added to an aqueous buffer.[13] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental protocol.[11][14]

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[15]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid to a series of vials containing the desired solvent (e.g., water, various buffers, organic solvents). The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.[17]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Caption: Workflow for the Shake-Flask Method.

Practical Considerations in Drug Development

The solubility of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid has significant implications for its application in pharmaceutical synthesis and formulation.

Impact on Synthesis

-

Reaction Kinetics: In solution-phase synthesis, poor solubility can lead to slow reaction rates and incomplete conversions. The choice of solvent is critical to ensure all reactants are in the same phase.

-

Purification: Solubility differences are exploited during purification steps such as crystallization and extraction. Understanding the solubility profile in various solvents is essential for developing efficient purification protocols.

Formulation Challenges and Strategies

Low aqueous solubility is a common challenge in drug development that can lead to poor bioavailability.[18] While (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is an intermediate, its solubility characteristics can influence the properties of the final active pharmaceutical ingredient (API).

Potential Solubility Enhancement Strategies:

-

Salt Formation: Converting the carboxylic acid to a salt (e.g., sodium or potassium salt) is a common and effective method to dramatically increase aqueous solubility.

-

Co-solvents: The use of a mixture of solvents can be employed to enhance solubility.

-

pH Adjustment: As discussed, controlling the pH of aqueous solutions is a powerful tool for modulating the solubility of this compound.

Caption: pH-Dependent Ionization and Solubility.

Conclusion

The solubility of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a multifaceted property governed by pH, solvent polarity, and temperature. A thorough understanding of these factors, coupled with robust experimental determination using methods like the shake-flask protocol, is essential for its effective utilization in the synthesis of pharmaceuticals such as Rosuvastatin. For drug development professionals, leveraging this knowledge allows for the optimization of reaction conditions, purification strategies, and potentially the development of more effective and bioavailable drug products.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube. [Link]

-

Baishixing Co.,Ltd. Protecting Amino Acids Supplier. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Xiong, F., Wang, H., Yan, L., Han, S., Tao, Y., Wu, Y., & Chen, F. (2015). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. RSC Publishing. [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. [Link]

-

BioAssay Systems. Shake Flask Method. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (2021). Biochemistry, Dissolution and Solubility. [Link]

-

International Journal of Pharmacy and Technology. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Semantic Scholar. (n.d.). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

World Journal of Pharmaceutical and Medical Research. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT. [Link]

-

Patsnap. (n.d.). Synthesis process method of rosuvastatin. [Link]

-

National Center for Biotechnology Information. 5-Amino-3-hydroxypentanoic acid. [Link]

-

Aapptec Peptides. Boc-5-Ava-OH [27219-07-4]. [Link]

Sources

- 1. Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CN101613341B - Synthetic method of key intermediate of rosuvastatin calcium side chain - Google Patents [patents.google.com]

- 3. CN101613341A - A kind of synthetic method of rosuvastatin calcium side chain key intermediate - Google Patents [patents.google.com]

- 4. (R)-5-N-BOC-AMINO-3-HYDROXYL-PENTANIOC ACID | CymitQuimica [cymitquimica.com]

- 6. youtube.com [youtube.com]

- 7. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. pharmatutor.org [pharmatutor.org]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-Depth Technical Guide to (R)-5-N-Boc-Amino-3-Hydroxyl-Pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a hydroxyl group at the β-position and a Boc-protected amine at the γ-position, make it a valuable synthon for the preparation of a diverse range of complex molecules, including peptidomimetics and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and purification, analytical characterization methods, and its applications in the synthesis of therapeutic agents.

Physicochemical Properties

(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid, also known by its synonyms such as (R)-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid and (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid, possesses the following key properties[1][2]:

| Property | Value |

| Molecular Weight | 233.26 g/mol [1][2] |

| Chemical Formula | C₁₀H₁₉NO₅[1][2] |

| CAS Number | 1217830-91-5[1] |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |

Synthesis and Purification

The synthesis of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid can be achieved through a multi-step process involving the stereoselective reduction of a β-keto ester followed by Boc protection and hydrolysis. The causality behind this experimental choice lies in the ability to introduce the desired stereochemistry at the hydroxyl group early in the synthesis and protect the amine for subsequent transformations.

Synthetic Workflow

Sources

Spectroscopic Characterization of (R)-5-N-Boc-amino-3-hydroxypentanoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-5-N-Boc-amino-3-hydroxypentanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, incorporating a protected amine, a secondary alcohol, and a carboxylic acid, presents a rich landscape for spectroscopic interrogation. Understanding its characteristic spectral features is paramount for reaction monitoring, quality control, and structural confirmation in synthetic applications. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical interpretation and practical insights into the acquisition and analysis of key spectroscopic data.

Molecular Structure and Spectroscopic Overview

(R)-5-N-Boc-amino-3-hydroxypentanoic acid (Molecular Formula: C₁₀H₁₉NO₅, Molecular Weight: 233.26 g/mol ) possesses several key functional groups that give rise to distinct signals in various spectroscopic analyses. The tert-butoxycarbonyl (Boc) protecting group, the secondary hydroxyl group, and the terminal carboxylic acid are the primary reporters of the molecule's structural integrity. This guide will focus on the interpretation of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.

Figure 2. General workflow for NMR sample analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3400 | Broad | O-H stretch (Alcohol) |

| ~3350 | Medium | N-H stretch (Amide) |

| ~2980, 2930 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Boc Amide) |

| ~1520 | Medium | N-H bend (Amide II) |

| ~1250, 1160 | Strong | C-O stretch |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, a KBr pellet can be prepared.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded.

-

Sample Scan: The sample spectrum is then recorded. The instrument measures the interferogram, which is then Fourier-transformed to produce the final spectrum. [1]4. Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the FT-IR Spectrum

The FT-IR spectrum is expected to show several characteristic absorption bands. A very broad band from 3300 to 2500 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. [2][3][4]Superimposed on this will be a broad absorption around 3400 cm⁻¹ for the alcohol O-H stretch. The N-H stretch of the Boc-protected amine is expected around 3350 cm⁻¹. The aliphatic C-H stretching vibrations will appear around 2980 and 2930 cm⁻¹. The most intense bands in the spectrum will be the carbonyl stretches. The carboxylic acid C=O stretch will appear as a strong band around 1710 cm⁻¹, while the amide C=O of the Boc group will be observed at a slightly lower wavenumber, around 1690 cm⁻¹. [3]The N-H bending vibration (Amide II band) is expected around 1520 cm⁻¹. Strong C-O stretching bands will be present in the fingerprint region, around 1250 and 1160 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 234.1230 | [M+H]⁺ |

| 256.1049 | [M+Na]⁺ |

| 178.0812 | [M+H - C₄H₈]⁺ |

| 134.0913 | [M+H - Boc]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: The sample solution is introduced into the electrospray ionization (ESI) source. A high voltage is applied to the liquid to create an aerosol, and the solvent is evaporated to generate gas-phase ions. [5][6]3. Mass Analysis: The ions are then guided into the mass analyzer (e.g., time-of-flight or quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

Using a soft ionization technique like ESI, the protonated molecule [M+H]⁺ is expected to be observed at an m/z of 234.1230. It is also common to observe the sodium adduct [M+Na]⁺ at m/z 256.1049. A characteristic fragmentation of Boc-protected compounds is the loss of isobutylene (56 Da), which would result in a peak at m/z 178.0812. [7][8][9]Another common fragmentation is the loss of the entire Boc group (100 Da), giving rise to a fragment at m/z 134.0913.

Figure 3. General workflow for ESI-Mass Spectrometry.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provides a comprehensive spectroscopic profile of (R)-5-N-Boc-amino-3-hydroxypentanoic acid. Each technique offers complementary information, allowing for unambiguous structural confirmation. The predictable nature of the spectroscopic data for the key functional groups—the Boc-protected amine, the secondary alcohol, and the carboxylic acid—serves as a reliable fingerprint for this important chiral building block in synthetic and medicinal chemistry applications.

References

-

University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

- Burns, D. C., & Reynolds, W. F. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry.

-

Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. [Link]

-

Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, Y. F., Law, L. K., Lit, L. C., ... & Hjelm, N. M. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.

-

Bugatti, K. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. [Link]

- Fujiwara, H., & Sasaki, Y. (1994). 13C NMR spectroscopic studies of intra-and intermolecular interactions of amino acid derivatives and peptide derivatives in solutions. Organics, 3(1), 1-10.

-

University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024, January 15). 2.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

- Liu, C., Liu, X., Hua, Z., Tang, H., Du, Y., & Jia, W. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Bruker. (2024, January 26). C13 Setup Acquisition & Processing [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Harvard University. [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. [Link]

- Wishart, D. S., Sykes, B. D., & Richards, F. M. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Journal of biomolecular NMR, 4(2), 171-180.

-

Mueller, L. J. (n.d.). Fourier Transform Infrared Spectroscopy. University of California, Riverside. [Link]

- Loo, J. A. (2025, October 27). Principles of Electrospray Ionization. In Encyclopedia of Analytical Chemistry.

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]

-

Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

- Guan, X., Borchers, C. H., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 282.

-

ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... [Link]

- Max, J. J., & Chapados, C. (2004). Infrared spectroscopy of aqueous carboxylic acids: comparison between different acids and their salts. The Journal of Physical Chemistry A, 108(17), 3650-3658.

- Srinivas, R., Sharma, G. V. R., Reddy, V. V., & Nagaraju, A. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta-and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid communications in mass spectrometry, 22(21), 3367-3374.

-

University of Texas at Dallas. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Murphy, K. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

- Malina, J., & Rulíšek, L. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Chemical reviews, 120(18), 10396-10433.

-

Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 9. acdlabs.com [acdlabs.com]

A-Senior-Application-Scientist's-Guide-to-Chiral-Building-Blocks-in-Synthesis

Foreword: The Chirality Mandate in Modern Drug Development

In the landscape of contemporary pharmaceutical research and development, the principle of chirality is not merely a consideration but a cornerstone. A vast number of pharmaceuticals are chiral entities, existing as pairs of non-superimposable mirror images known as enantiomers.[1] These stereoisomers can exhibit profoundly different pharmacological, metabolic, and toxicological profiles within the chiral environment of the human body.[1] The stark historical example of thalidomide, where one enantiomer provided the desired sedative effect while the other was a potent teratogen, serves as a powerful reminder of the critical importance of stereochemical purity.[1] Consequently, global regulatory bodies, including the U.S. Food and Drug Administration (FDA), have instituted stringent guidelines that necessitate the thorough characterization of each enantiomer in a chiral drug candidate.[1] This regulatory imperative has solidified the demand for efficient and reliable methods to access enantiomerically pure compounds.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of chiral building blocks as a strategic approach to asymmetric synthesis. We will delve into the core concepts, sourcing, and strategic applications of these invaluable tools in the construction of complex, stereochemically-defined molecules.

The Foundation: Understanding Chiral Building Blocks

Chiral building blocks are enantiomerically pure molecules that serve as starting materials or key intermediates in the synthesis of more complex chiral compounds.[] They are foundational units that possess one or more stereogenic centers, which in turn dictate the three-dimensional arrangement of the target molecule.[3] The strategic incorporation of these pre-existing chiral centers into a synthetic route is a powerful method for achieving high levels of stereochemical control, a process often referred to as "chiral pool" synthesis.[4]

The fundamental advantage of employing chiral building blocks lies in the direct transfer of chirality from a readily available, enantiopure starting material to the final product. This approach can significantly simplify a synthetic sequence by obviating the need for chiral resolutions of racemic mixtures or the development of complex asymmetric catalytic steps.[5] However, the success of this strategy hinges on the judicious selection of a chiral building block that is not only structurally related to the target molecule but also amenable to the planned chemical transformations.[4]

Sourcing Chiral Building Blocks: Nature's Endowment and Synthetic Innovation

The arsenal of chiral building blocks available to the synthetic chemist is vast and diverse, originating from both natural and synthetic sources.

The Chiral Pool: Nature's Readily Available Synthons

Nature provides an abundant and structurally diverse reservoir of enantiomerically pure compounds, collectively known as the "chiral pool".[4] This pool primarily consists of:

-

Amino Acids: The proteinogenic L-amino acids are readily available and offer a versatile platform for the synthesis of a wide array of chiral compounds, including non-natural amino acids, chiral amines, and heterocyclic scaffolds.[6][7][8] Almost all naturally occurring amino acids possess the L-configuration.[6]

-

Carbohydrates: Sugars such as glucose and fructose are replete with stereocenters, making them invaluable starting materials for the synthesis of complex natural products and other polyhydroxylated molecules.[8][9][10] Their rich functionality allows for a wide range of chemical manipulations.[11]

-

Terpenes: Readily available from plant sources, terpenes like limonene, pinene, and camphor serve as excellent chiral starting materials for the synthesis of various carbocyclic and heterocyclic structures.[12][13][14][15]

-

Hydroxy Acids: Compounds like lactic acid and tartaric acid are versatile chiral building blocks used in a multitude of synthetic applications.[8]

Synthetic Routes to Chiral Building Blocks

While the chiral pool is a rich resource, it does not encompass the full spectrum of stereochemical and structural diversity required for modern drug discovery. To address this, a number of powerful synthetic methods have been developed to generate novel chiral building blocks:

-

Asymmetric Catalysis: This elegant approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.[16] This method is highly atom-economical and is a cornerstone of industrial-scale chiral synthesis.[5]

-

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction.[17] After the desired transformation, the auxiliary is removed and can often be recovered and reused.[18]

-

Biocatalysis: Enzymes are highly efficient and stereoselective catalysts that can be employed to produce enantiomerically pure compounds under mild reaction conditions.[3]

-

Resolution of Racemates: This classical method involves the separation of a racemic mixture into its constituent enantiomers.[19] While effective, the maximum theoretical yield of the desired enantiomer is 50%, unless the undesired enantiomer can be racemized and recycled.[8] Chiral chromatography is a common resolution technique.[8]

Strategic Application of Chiral Building Blocks in Synthesis

The decision to utilize a chiral building block strategy is a critical one in the planning of a synthetic route. It offers a number of distinct advantages but also presents certain limitations that must be carefully considered.

Advantages of the Chiral Pool Approach

-

Guaranteed Enantiomeric Purity: Starting with an enantiomerically pure building block ensures the stereochemical integrity of the final product, provided the stereocenter is not epimerized during the synthetic sequence.[20]

-

Synthetic Efficiency: The incorporation of a pre-existing chiral center can significantly shorten a synthetic route and increase the overall yield.[4]

-

Cost-Effectiveness: Many chiral building blocks derived from natural sources are inexpensive and readily available in large quantities.[9][12]

Limitations and Considerations

-

Limited Structural Diversity: The range of available chiral building blocks from natural sources is finite, which can limit the scope of accessible target molecules.[3]

-

Availability of Both Enantiomers: Often, only one enantiomer of a natural product is readily available, which can be a significant drawback if the other enantiomer is the desired target.[20]

-

Potential for Unwanted Reactivity: The inherent functionality of many chiral building blocks may require protection and deprotection steps, adding to the overall length of the synthesis.[9]

Case Studies: Chiral Building Blocks in Action

The utility of chiral building blocks is best illustrated through their application in the synthesis of important pharmaceutical agents.

Synthesis of Captopril using L-Proline

Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, is a prime example of a drug synthesized from a chiral building block.[21][22] The synthesis utilizes the naturally occurring amino acid L-proline as the source of chirality.[23][24] A common synthetic route involves the acylation of L-proline with a racemic 3-halo-2-methylpropanoyl chloride, followed by separation of the resulting diastereomers.[23] Subsequent treatment with a sulfur source yields captopril.[23]

Synthesis of Oseltamivir (Tamiflu®) from Shikimic Acid

The antiviral drug oseltamivir, marketed as Tamiflu®, is a crucial medication for the treatment of influenza.[25] Its commercial synthesis starts from shikimic acid, a chiral building block harvested from Chinese star anise or produced via fermentation.[25][26][27] The complex structure of oseltamivir, with its three stereocenters, makes the use of a chiral starting material highly advantageous.[25] The synthesis involves a multi-step sequence that transforms the cyclohexene ring of shikimic acid into the core structure of the drug.[28][29]

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step protocol for a key transformation in the synthesis of a chiral amine using a chiral auxiliary approach.

Reaction: Diastereoselective alkylation of a chiral oxazolidinone auxiliary.

Materials:

-

Chiral oxazolidinone (e.g., (R)-4-isopropyl-2-oxazolidinone)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the chiral oxazolidinone and anhydrous THF.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred for 30 minutes at -78 °C.

-

The alkyl halide is added dropwise to the enolate solution. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product.

-

The diastereomeric excess can be determined by chiral HPLC or by NMR analysis of the crude product.

Data Presentation

Table 1: Comparison of Common Chiral Building Block Sources

| Building Block Class | Representative Examples | Key Features | Common Applications in Drug Synthesis |

| Amino Acids | L-Proline, L-Phenylalanine | Readily available, versatile functionality | Synthesis of peptidomimetics, chiral catalysts, and heterocyclic scaffolds[1] |

| Carbohydrates | D-Glucose, D-Fructose | High density of stereocenters, rich functionality | Synthesis of complex natural products, polyhydroxylated compounds[8] |

| Terpenes | (+)-Limonene, (-)-Menthol | Carbocyclic frameworks, often available as both enantiomers | Synthesis of chiral ligands, natural products with cyclic systems[12][15] |

| Hydroxy Acids | (S)-Lactic acid, (R)-Mandelic acid | Versatile precursors to other chiral synthons | Synthesis of chiral epoxides, lactones, and α-halo acids[1] |

| Alkaloids | Cinchonine, Quinine | Rigid, complex structures | Chiral ligands and catalysts for asymmetric reactions[1] |

Visualization of Key Concepts

Classification of Chiral Building Block Sources

Caption: Sources of Chiral Building Blocks

Workflow for Chiral Pool Synthesis

Caption: Chiral Pool Synthesis Workflow

Conclusion: The Enduring Value of Chiral Building Blocks

The strategic use of chiral building blocks remains a powerful and highly relevant approach in the synthesis of enantiomerically pure compounds.[1] The choice between leveraging the chiral pool, performing a resolution, or designing an asymmetric synthesis depends on a multitude of factors, including the structure of the target molecule, cost considerations, scalability, and the availability of starting materials.[1] A profound understanding of the principles and experimental protocols governing these strategies is indispensable for professionals in the fields of drug discovery and chemical research.[1] The ongoing innovation in asymmetric catalysis and the discovery of novel chiral synthons will undoubtedly continue to propel the field forward, facilitating the development of safer, more effective therapeutics and functional materials.[1]

References

-

Brill, Z. G., Condakes, M. L., Ting, C. P., & Maimone, T. J. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Reviews, 117(18), 11753–11795. [Link]

-

Ferrier, R. J. (2003). Chiral Carbohydrate Building Blocks with a New Perspective: Revisited. In Carbohydrate-based Drug Discovery. American Chemical Society. [Link]

- Le, T. M., & Szakonyi, Z. (2021). Enantiomeric Isopulegol as the Chiral Pool in the Total Synthesis of Bioactive Agents. Chemical Record, 21(8), 2087-2106.

- Chida, N., & Sato, T. (2012). 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. In Comprehensive Organic Synthesis II (Vol. 2, pp. 204-243). Elsevier.

-

Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier. [Link]

-

Tang, T. P., & Ellman, J. A. (2002). New Uses of Amino Acids as Chiral Building Blocks in Organic Synthesis. The Journal of Organic Chemistry, 67(22), 7819–7832. [Link]

-

Anonymous. (n.d.). Stereochemistry SC12. Biological building blocks: amino acids. College of Saint Benedict and Saint John's University. [Link]

- Pandey, G., Kumar, A., & Kumar, S. (2023). Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. Research & Reviews: Journal of Pharmaceutical Analysis, 12(1), 1-8.

-

Wunberg, T., Kallus, C., Opatz, T., Henke, S., Schmidt, W., & Kunz, H. (1998). Carbohydrates as Multifunctional Chiral Scaffolds in Combinatorial Synthesis. Angewandte Chemie International Edition, 37(17), 2282-2285. [Link]

- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Amino Acids as Chiral Building Blocks. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.

-

Shah, M. (2015). Methods of Asymmetric Synthesis using chiral pool 2.pptx. SlideShare. [Link]

-